2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid
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Overview
Description
2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C14H10ClFO3 It is a derivative of benzoic acid, featuring a benzyloxy group at the second position, a chlorine atom at the third position, and a fluorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: The chlorination and fluorination of the benzene ring can be carried out using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-chlorobenzoic acid
- 2-(Benzyloxy)-5-fluorobenzoic acid
- 3-chloro-5-fluorobenzoic acid
Uniqueness
2-(Benzyloxy)-3-chloro-5-fluorobenzoic acid is unique due to the combination of the benzyloxy, chloro, and fluoro groups on the benzene ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H10ClFO3 |
---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-11(14(17)18)13(12)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
WTIJCQCIGSMWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)F)C(=O)O |
Origin of Product |
United States |
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